molecular formula C18H17N3OS B6575468 2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide CAS No. 1105228-81-6

2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide

Cat. No. B6575468
CAS RN: 1105228-81-6
M. Wt: 323.4 g/mol
InChI Key: GYXCKSBYQRDDDI-UHFFFAOYSA-N
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Description

2-(Phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide (hereafter referred to as “2-PTC”) is a synthetic compound that has been studied for its potential applications in medical and scientific research. This compound is a derivative of thiazole and has been studied for its potential use in drug development, as well as for its biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

2-PTC is a useful compound for scientific research due to its potential applications in drug development. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to increase the concentration of acetylcholine in the central nervous system, which can be beneficial for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-PTC for laboratory experiments is its potential applications in drug development. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. However, there are some limitations to using 2-PTC for laboratory experiments. This compound is synthesized through a multi-step process and requires the use of hazardous chemicals, which can be difficult and dangerous to handle. Additionally, the exact mechanism of action of 2-PTC is not yet known, making it difficult to accurately predict its effects.

Future Directions

The potential applications of 2-PTC in medical and scientific research are still being explored. Future research could focus on further studying the mechanism of action of this compound and its effects on different types of cancer cells. Additionally, further research could focus on the development of more efficient and safe methods of synthesizing 2-PTC. Finally, research could also focus on exploring the potential applications of 2-PTC in the treatment of other neurological disorders, such as Parkinson’s disease.

Synthesis Methods

2-PTC is synthesized through a multi-step process involving the reaction of 2-aminothiophene with ethyl 2-bromoacetate in the presence of a base catalyst. This reaction yields a product of 2-phenylamino-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, which is further purified and dried. The final product is a white crystalline solid with a melting point of approximately 130°C.

properties

IUPAC Name

2-anilino-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(19-12-11-14-7-3-1-4-8-14)16-13-23-18(21-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXCKSBYQRDDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-2-(phenylamino)thiazole-4-carboxamide

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